![molecular formula C6H4ClN3O B2470665 7-Chloro-2,1,3-benzoxadiazol-4-amine CAS No. 80277-06-1](/img/structure/B2470665.png)
7-Chloro-2,1,3-benzoxadiazol-4-amine
Overview
Description
7-Chloro-2,1,3-benzoxadiazol-4-amine, also known as 4-chloro-2,1,3-benzoxadiazol-7-amine, is a chemical compound with the molecular formula C6H4ClN3O . It has an average mass of 169.568 Da and a monoisotopic mass of 169.004288 Da .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2,1,3-benzoxadiazol-4-amine consists of a benzoxadiazole ring substituted with a chlorine atom and an amine group .Physical And Chemical Properties Analysis
7-Chloro-2,1,3-benzoxadiazol-4-amine is soluble in water (523.9 mg/L at 25 ºC). It has a density of 1.6±0.1 g/cm3, a melting point of 102.38 ºC, a boiling point of 305.10 ºC (330.2±45.0 ºC at 760 mmHg), and a flash point of 153.5±28.7 ºC .Scientific Research Applications
Fluorescent Probes
Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . For instance, the necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .
Drug Discovery
Fluorescent probes are being widely used in drug discovery . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . In addition, the composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .
Cell Imaging
Fluorescent probes are also used in cell imaging . The ability to control the excitation and emission of wavelengths, binding affinity to the molecular target, and chemical reactivity makes these probes ideal for this application .
Environmental Analysis
Fluorescent probes are used in environmental analysis . Their sensitivity, versatility, and quantitative capacity make them ideal for detecting and identifying various environmental factors .
Detection of p-Phenylenediamine
A hybrid of carbon dots with 4-chloro-7-nitro-2,1,3-benzoxadiazole has been used for the selective detection of p-phenylenediamine . This provides a novel sensing approach for fluorometric detection of p-phenylenediamine with CDs@NBD as a probe .
Biological Sample Analysis
The color change of the CDs@NBD hybrid solution with the variation in p-phenylenediamine concentration facilitates visual detection of p-phenylenediamine, which further demonstrates promising applications in environmental and biological sample analysis .
properties
IUPAC Name |
4-chloro-2,1,3-benzoxadiazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOLFOGXRSCCNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,1,3-benzoxadiazol-4-amine |
Synthesis routes and methods
Procedure details
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